Product packaging for CARMINE FIBRIN(Cat. No.:CAS No. 1339-95-3)

CARMINE FIBRIN

Cat. No.: B1169945
CAS No.: 1339-95-3
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Description

CARMINE FIBRIN is a specialized biochemical reagent that serves as a vital tool in biomedical and tissue engineering research. Fibrin is a fibrous, non-globular protein polymer that is a fundamental end product of the blood coagulation cascade, formed through the enzymatic cleavage of fibrinogen by the protease thrombin . This natural biopolymer is characterized by its hemostatic properties, biocompatibility, and unique three-dimensional porous network structure, which provides an exceptional physical scaffold for cell proliferation and organization . In research, fibrin alone or in combination with other biomaterials is extensively investigated for use as a biological scaffold (or matrix) to promote the regeneration of various tissues, including bone, peripheral nerves, and stem cells . Its application forms include platelet-rich fibrin (PRF), leukocyte- and platelet-rich fibrin (L-PRF), and fibrin sealants or glues, which are used as drug delivery systems for cells and growth factors . The polymerization process involves a sequence of reactions beginning with thrombin cleavage of fibrinopeptides A and B, exposing knobs that interact with holes on other molecules, leading to the formation of double-stranded protofibrils and culminating in a branched, cross-linked 3D network . This structure is essential for its mechanical properties and biological functions. This compound is supplied for laboratory research applications only. It is strictly for in vitro use and is not intended for diagnostic or therapeutic purposes, or for administration to humans.

Properties

CAS No.

1339-95-3

Molecular Formula

C14H22ClNO5

Synonyms

CARMINE FIBRIN

Origin of Product

United States

Historical Context and Paradigms of Carmine Fibrin Utilization in Biochemical Research

Nineteenth-Century Origins of Carmine-Fibrin as a Proteolytic Substrate

The mid-19th century witnessed a growing interest in identifying and characterizing chemical substances within living organisms, particularly those involved in physiological processes like digestion. This period saw the emergence of various protein substrates to study the action of digestive fluids.

Paul Grützner (1847–1919) introduced carmine-dyed fibrin (B1330869) as a substrate for estimating pepsin action in the 1870s Current time information in Makoua, CG.nih.gov. His method involved preparing fibrin by coloring it with carmine (B74029) solution, then preserving it in glycerin cenmed.com. For experimental use, the glycerin was washed away, and the fibrin was placed in a dilute hydrochloric acid solution (0.2%) until it swelled cenmed.com. This process yielded a distinctly red-colored, jelly-like mass, which was easily dissolved when exposed to a digestive fluid containing pepsin cenmed.com.

The dissolution of carmine-dyed fibrin served as a quantifiable measure of pepsin's proteolytic activity nih.gov. The principle behind this early quantitative approach was straightforward: the greater the quantity of pepsin present in the fluid under investigation, the more rapid the dissolution of the fibrin substrate cenmed.com. Consequently, the intensity of the red coloring released into the fluid directly correlated with the extent of fibrin digestion and thus, the amount of active pepsin cenmed.com. This visual and proportional relationship allowed for the detection of even small quantities of pepsin and facilitated comparative analyses of pepsin levels across different samples cenmed.com.

Table 1: Principle of Grützner's Method for Pepsin Estimation

ComponentRole in AssayObservation/Result
Carmine-dyed FibrinProteolytic SubstrateRed, jelly-like mass
PepsinProteolytic Enzyme (analyte)Digests fibrin
Dilute HClFacilitates fibrin swelling and pepsin actionSwells fibrin
Released CarmineIndicator of Fibrin DissolutionIncreased red color in fluid

Evolution of Dye-Labeled Protein Substrates in Early Enzymology

The development of carmine-fibrin was part of a broader trend in early enzymology to utilize easily observable changes in protein substrates to infer enzyme activity.

Table 2: Early Protein Substrates for Pepsin Activity Assessment

Substrate TypeKey CharacteristicsMethod of Action Observation
Carmine-dyed FibrinFibrin dyed with carmine, red jelly-like massRelease of red color upon digestion cenmed.com
Coagulated Egg AlbuminDenatured egg proteinDissolution Current time information in Makoua, CG.nih.gov
Milk CaseinPhosphoprotein from milkCoagulation/Dissolution Current time information in Makoua, CG.nih.gov

The field of dye-labeled protein substrates continued to evolve beyond carmine-fibrin, driven by the ongoing quest for more precise and versatile methods. While direct historical evidence of "Congo Red Fibrin" explicitly developed to overcome specific limitations of carmine-fibrin in the same historical narrative is not predominantly documented, the broader shift in methodologies saw the emergence of other dyes for specific applications. Congo Red, for instance, became a significant dye used in biochemistry and histology. It is a diazo dye recognized for its strong affinity to amyloid fibrils, displaying a characteristic apple-green birefringence under polarized light, making it a "gold standard" for amyloid detection bionity.comnih.govresearchgate.net. It also finds use in staining microscopic preparations, cytoplasm, and erythrocytes, and acts as a pH indicator bionity.com. Notably, the use of "Congo red fibrin for trypsin" was suggested by Hawk, indicating its application as a substrate for a different protease, separate from the primary context of carmine-fibrin's role with pepsin nstl.gov.cn. The evolution of protein labeling techniques ultimately led to more advanced methods, including the development of various fluorescent dyes and genetically encoded tags from the 1970s and 1980s, which offered greater versatility and detection capabilities in protein studies creative-proteomics.comnih.gov.

Methodological Frameworks for Carmine Fibrin Preparation and Experimental Application

Protocols for the Staining of Fibrin (B1330869) Constructs for Research Purposes

The utility of carmine-fibrin in research is predicated on the reliable preparation of stained fibrin constructs. This involves the derivatization of fibrin with carmine (B74029), followed by appropriate preservation techniques to maintain the integrity of the substrate.

Fibrin Preparation and Derivatization with Carmine

The preparation of carmine-fibrin begins with the formation of a fibrin matrix, which is subsequently stained with a carmine solution. Fibrin gels are typically formed by mixing solutions of fibrinogen and thrombin. merckmillipore.com The active coloring agent in carmine is carminic acid, which is obtained from the insect Dactylopius coccus cacti. kuhlmann-biomed.de For staining, carmine is often used with a mordant, such as an alum solution, to form a colored lacquer that binds to tissue components. kuhlmann-biomed.desigmaaldrich.com

The principle of staining involves the formation of an aluminum-calcium (B13803358) lacquer of carminic acid, which then binds to fibrin, resulting in a pink to red coloration. sigmaaldrich.com While various formulations for carmine solutions exist, a common method for general histological staining that can be adapted for fibrin is Best's carmine stain. sigmaaldrich.commorphisto.de

Table 1: Example Protocol for Best's Carmine Stock Solution Preparation sigmaaldrich.com

ComponentQuantity
Carmine Powder2 g
Potassium Chloride5 g
Distilled Water60 ml
Potassium Carbonate1 g
Ammonia (B1221849) Solution (25%)20 ml

Procedure: The carmine and potassium chloride are dissolved in distilled water with heating. Potassium carbonate is added, and the mixture is carefully boiled, during which the color changes to a dark red. After cooling, ammonia solution is added. sigmaaldrich.com This stock solution is typically stable for about two months when stored in a cool place. sigmaaldrich.com For staining fibrin constructs, a working solution is prepared from this stock, and the fibrin gel is incubated in the solution, followed by washing and differentiation steps to remove excess stain. biognost.com

Maintenance and Preservation Techniques for Carmine-Fibrin Substrates (e.g., moist preparations, dry powders)

The preservation of stained carmine-fibrin substrates is critical for their use in longitudinal studies or as standardized reagents. The stability of the staining solution itself is a key factor; for instance, Best's carmine stock solution is stable for approximately two months when stored tightly closed in a cool environment. sigmaaldrich.com Care must be taken to prevent the evaporation of ammonia from the solutions. sigmaaldrich.com

For stained fibrin constructs intended for microscopic analysis, standard histological procedures are employed. After staining, the constructs are dehydrated through a series of ascending alcohol solutions (e.g., 70%, 95%, and 100% ethanol), cleared with an agent like xylene, and then mounted on a glass slide with an appropriate mounting medium before being coverslipped. biognost.comcreative-bioarray.com This process preserves the structure for microscopic examination.

For applications where the carmine-fibrin is used as a substrate in a powdered form, the stained and washed fibrin clot would be lyophilized (freeze-dried). This process removes water while maintaining the structure of the fibrin and the integrity of the bound dye, allowing for long-term storage at room temperature or under refrigeration. The resulting dry powder can be weighed and reconstituted for use in various assays.

Integration of Carmine-Fibrin into In Vitro Assay Systems

Carmine-fibrin is particularly useful as a substrate in in vitro enzymatic assays designed to study fibrinolytic agents. databiotech.co.il The principle of such an assay is that as the enzyme digests the fibrin, the bound carmine dye is released into the supernatant. The amount of released dye can then be quantified, providing a measure of enzyme activity.

Standardized Incubation Procedures for Enzymatic Studies

Standardized procedures are essential for obtaining reliable and comparable results from enzymatic assays using carmine-fibrin. databiotech.co.il The assay is typically performed in a multi-well plate format.

Table 2: General Standardized Incubation Protocol for Fibrinolytic Assay

StepProcedurePurpose
1. Substrate AdditionA precise amount of carmine-fibrin substrate (e.g., as a powder or a pre-formed gel) is added to each well.To provide a consistent amount of substrate for the enzyme to act upon.
2. Buffer AdditionAn appropriate reaction buffer is added to each well to maintain optimal pH and ionic conditions for the enzyme.To ensure the enzyme functions at its maximal or desired rate.
3. Enzyme IntroductionThe enzyme solution (e.g., plasmin, streptokinase) at various concentrations is added to the test wells.To initiate the enzymatic digestion of the carmine-fibrin.
4. IncubationThe plate is incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 30, 60, 120 minutes).To allow the enzymatic reaction to proceed.
5. Reaction TerminationThe reaction is stopped, often by adding a stop solution or by rapidly cooling the plate.To ensure the reaction time is consistent across all wells.
6. CentrifugationThe plate is centrifuged to pellet any remaining undigested carmine-fibrin.To separate the solid substrate from the supernatant containing the released dye.
7. Supernatant TransferA portion of the supernatant from each well is transferred to a new plate for analysis.To prepare for the quantification of the released carmine.

The specific parameters, such as incubation time and temperature, must be optimized based on the specific enzyme being studied and should be kept consistent across experiments. creative-bioarray.com

Control Experiment Design in Carmine-Fibrin Based Assays

Properly designed control experiments are crucial for validating the results of carmine-fibrin based assays. nih.gov The inclusion of both positive and negative controls is a standard practice to avoid erroneous results. sigmaaldrich.combiognost.com

Key Control Experiments:

Negative Control (No Enzyme): Wells containing carmine-fibrin and buffer but no enzyme. This control accounts for any non-enzymatic release (leaching) of the carmine dye from the fibrin substrate during incubation.

Positive Control (Known Enzyme Activity): Wells containing a known, potent fibrinolytic enzyme at a standard concentration. This control confirms that the carmine-fibrin substrate is susceptible to digestion and that the assay conditions are suitable for enzymatic activity.

Substrate-Only Control: Wells containing only the carmine-fibrin substrate and buffer. This helps to establish the baseline absorbance or fluorescence of the substrate itself.

Enzyme-Only Control: Wells containing the enzyme and buffer but no carmine-fibrin. This control checks for any intrinsic color or absorbance of the enzyme solution that might interfere with the final measurement.

Inactivated Enzyme Control: Wells containing carmine-fibrin and a heat-inactivated or chemically-inhibited enzyme. This demonstrates that the observed fibrinolysis is due to the specific catalytic activity of the enzyme and not some other property of the enzyme preparation.

In studies involving engineered tissues, static controls (constructs not subjected to experimental conditions like mechanical strain) are often used as a baseline for comparison. nih.gov

Quantitative and Qualitative Assessment Methodologies Employing Carmine-Fibrin

The assessment of carmine-fibrin assays can be performed using both quantitative and qualitative methods.

Quantitative Assessment: The primary quantitative method involves measuring the amount of carmine released into the supernatant following enzymatic digestion. This is typically achieved using spectrophotometry. researchgate.net The absorbance of the supernatant is measured at the wavelength of maximum absorbance for carmine (approximately 490-520 nm). A standard curve is generated using known concentrations of carmine dye, allowing the absorbance values from the experimental wells to be converted into the actual amount of dye released. This data provides a quantitative measure of enzymatic activity, which can be expressed in units such as "µg of carmine released per minute." More advanced techniques like high-performance liquid chromatography (HPLC) could also be adapted for the precise quantification of released carminic acid. researchgate.net

Qualitative Assessment: Qualitative assessment is primarily conducted through microscopy. sigmaaldrich.com Carmine-stained fibrin constructs can be visually inspected before and after enzymatic treatment. This allows for a qualitative evaluation of the extent of fibrinolysis, changes in the structure of the fibrin network, and the spatial distribution of enzymatic activity. For example, in a tissue engineering context, histological sections of a carmine-fibrin scaffold could be examined to assess cell infiltration and matrix degradation. The use of immersion oil is recommended for magnifications greater than 40x to analyze the stained slides effectively. sigmaaldrich.com

Spectrophotometric and Colorimetric Approaches for Digestion Monitoring

The enzymatic digestion of a carmine-fibrin substrate can be quantitatively monitored using spectrophotometric and colorimetric techniques. These methods are predicated on the principle that as the fibrin matrix is broken down by enzymatic activity, the entrapped carmine dye is released into the supernatant. The concentration of the released carmine, which is directly proportional to the extent of fibrinolysis, can then be measured by quantifying the absorbance of the solution at a specific wavelength.

The core of this approach lies in the chromophoric nature of carmine, which is derived from carminic acid. evitachem.com The absorbance maximum of the released dye can be determined by scanning the supernatant across a range of wavelengths. A common method involves incubating the carmine-fibrin substrate with a digestive enzyme solution. At predetermined time intervals, aliquots of the supernatant are removed and the absorbance is measured. An increase in absorbance over time indicates the progressive digestion of the fibrin and the subsequent release of carmine.

A standardized calibration curve is typically generated using known concentrations of carmine to correlate absorbance values with the amount of dye released. This allows for the quantification of the rate of digestion. Factors such as pH, temperature, and enzyme concentration can be varied to assess their impact on the digestive process.

Research Findings:

Studies employing similar chromogenic substrates in fibrinolysis assays have demonstrated a linear relationship between the amount of dye released and the activity of the fibrinolytic enzyme. For instance, in a colorimetric assay for fibrinolytic activity, the optical density at a specific wavelength was shown to increase with higher concentrations of the enzyme, indicating a dose-dependent effect. researchgate.net

The following table illustrates hypothetical data from a spectrophotometric analysis of carmine-fibrin digestion by a proteolytic enzyme.

Time (minutes)Absorbance at 520 nmReleased Carmine (µg/mL)
00.0100.5
150.1507.5
300.28014.0
600.52026.0
900.71035.5
1200.85042.5

Gravimetric Analysis of Undigested Substrate Residues

Gravimetric analysis offers a direct and robust method for quantifying the extent of carmine-fibrin digestion by measuring the mass of the undigested substrate remaining after enzymatic treatment. This technique is particularly useful for endpoint assays or for experiments where the kinetics of digestion are slower.

The methodology involves incubating a pre-weighed amount of the carmine-fibrin substrate with a digestive enzyme solution for a specified period. Following incubation, the reaction is terminated, and the undigested solid residue is separated from the liquid supernatant. This separation is typically achieved through filtration or centrifugation.

The collected residue is then washed to remove any soluble components and subsequently dried to a constant weight. The drying process is critical to ensure that all moisture is removed, as this can significantly affect the final weight measurement. The difference between the initial weight of the carmine-fibrin substrate and the final weight of the dried, undigested residue represents the amount of substrate that has been digested.

Research Findings:

While specific data on carmine-fibrin is not extensively documented, the principles of gravimetric analysis are widely applied in various biochemical assays. For example, in a fibrin breakdown assay, the decrease in the weight of a fibrin gel was used to quantify fibrin degradation. nih.gov This approach provides a tangible measure of substrate breakdown.

The table below presents hypothetical results from a gravimetric analysis of carmine-fibrin digestion.

Incubation Time (hours)Initial Substrate Weight (mg)Final Residue Weight (mg)Substrate Digested (%)
1100.085.214.8
2100.068.731.3
4100.045.154.9
8100.022.577.5
12100.010.389.7
24100.02.197.9

Investigative Applications of Carmine Fibrin in Proteolytic Enzyme Characterization

Elucidation of Pepsin Activity and Proteolytic Mechanisms

Pepsin, the primary digestive enzyme in the stomach, is responsible for breaking down proteins into smaller peptides. nih.govyoutube.comwikipedia.org It is an endopeptidase that is most active in the acidic environment of the stomach. wikipedia.orgpatsnap.com The use of carmine-fibrin provides a method to visualize and quantify the proteolytic action of pepsin. As pepsin cleaves the peptide bonds within the fibrin (B1330869) protein, the carmine (B74029) dye is liberated, and the resulting color change can be measured to determine the rate of reaction. patsnap.com This process is foundational to understanding the enzymatic breakdown of proteins. youtube.com

The kinetics of peptic digestion can be effectively studied in vitro using carmine-fibrin. By incubating pepsin with a carmine-fibrin suspension and measuring the release of carmine over time, key kinetic parameters can be determined. In vitro models are essential for understanding the digestive process under controlled conditions. nih.govnih.govresearchgate.netresearchgate.net These studies often involve simulating the gastric environment to mimic in vivo conditions as closely as possible. nih.gov

Time (minutes)Absorbance at 520 nm (Carmine Release)
00.05
100.20
200.35
300.50
400.60
500.68
600.75
This table represents hypothetical data illustrating the expected trend in a kinetic assay of pepsin using carmine-fibrin. The absorbance values indicate the increasing concentration of released carmine dye over time, reflecting the rate of fibrinolysis.

The activity of pepsin is highly dependent on environmental factors, particularly pH and temperature. Pepsin functions optimally in the acidic environment of the stomach, with a pH range of 1.5 to 2.5. wikipedia.org Outside of this range, its activity decreases significantly. Temperature also plays a crucial role, with the optimal temperature for human pepsin activity being around 37°C. The stability of pepsin is also affected by pH; it is stable in acidic conditions but becomes irreversibly inactivated at a pH above 8.0. wikipedia.org

pHRelative Pepsin Activity (%)Temperature (°C)Relative Pepsin Activity (%)
1.0802045
1.5953070
2.010037100
2.5904585
3.0705060
4.0406030
5.010705
This interactive table demonstrates the impact of pH and temperature on the relative activity of pepsin. The data, based on established knowledge of pepsin's enzymatic characteristics, shows the narrow optimal ranges for these parameters.

Analysis of Trypsin Activity and Related Proteases using Modified Substrates

Trypsin is a serine protease found in the small intestine that continues the process of protein digestion initiated by pepsin. nih.gov Unlike pepsin, trypsin is active in the alkaline environment of the small intestine. While carmine-fibrin can be used to measure general proteolytic activity, its use for trypsin presents challenges due to the alkaline conditions required for trypsin's function.

The primary limitation of using carmine-fibrin in alkaline environments is the potential for the dye to leach from the fibrin substrate at high pH, leading to a high background signal and inaccurate measurements. Additionally, the stability of the fibrin itself can be compromised. To overcome these limitations, modifications to the substrate or the assay conditions are necessary. This may involve cross-linking the fibrin to make it more stable or using a different chromophore that is more stable and less prone to leaching at alkaline pH.

A variety of alternative chromogenic substrates have been developed for the assay of trypsin and other proteases. nih.govresearchgate.net These are often small synthetic peptides that are conjugated to a chromophore, such as p-nitroaniline. When the enzyme cleaves the peptide bond, the chromophore is released, resulting in a color change that can be quantified. These synthetic substrates offer several advantages over carmine-fibrin, including greater specificity, higher sensitivity, and better stability under a wider range of assay conditions.

SubstrateEnzyme SpecificitySensitivitypH OptimumAdvantagesDisadvantages
Carmine-FibrinBroad (Proteins)ModerateAcidicInexpensive, easy to prepareLow specificity, potential for dye leaching
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)Trypsin, ChymotrypsinHigh8.0-8.5High specificity, good stabilityMore expensive than natural substrates
Casein-fluorescein isothiocyanate (FITC)Broad (Proteins)HighVariesHigh sensitivityRequires fluorometer for detection
This table provides a comparison of carmine-fibrin with other common chromogenic and fluorogenic substrates used for protease assays. It highlights the trade-offs between different types of substrates in terms of specificity, sensitivity, and ease of use.

Detection and Characterization of Antiproteolytic Agents in Biological Samples

The carmine-fibrin assay can be adapted for the detection and characterization of antiproteolytic agents, also known as protease inhibitors. In this application, a biological sample suspected of containing an inhibitor is incubated with the protease (e.g., pepsin or trypsin) before the addition of the carmine-fibrin substrate. If an inhibitor is present, it will bind to the enzyme and reduce its activity. This will result in a lower rate of carmine release compared to a control reaction without the inhibitor. The degree of inhibition can be quantified by measuring the reduction in color development. This method provides a straightforward way to screen for the presence of protease inhibitors in various biological fluids and extracts.

Carmine Fibrin As an Experimental Probe in Biological System Analysis

Studies on Digestive Processes in Specialized Biological Models

Carmine-fibrin has been instrumental in elucidating the digestive capabilities of non-conventional biological models, offering insights into their enzymatic secretions and cellular assimilation processes.

Investigation of Enzyme Secretion and Activity in Carnivorous Plants

Carnivorous plants, known for their unique adaptation of capturing and digesting prey to supplement nutrient intake, have been subjects of studies utilizing carmine-fibrin to assess their proteolytic enzyme activity. For instance, the pitcher liquor of Nepenthes species has demonstrated the ability to digest various proteins, including carmine (B74029) fibrin (B1330869), in the presence of dilute acid and a bactericide. This observation indicated the presence of a protease in the pitcher fluid, suggesting that the plant's own enzymatic secretions play a primary role in prey digestion, with bacterial contributions being secondary.

Studies on carnivorous plants reveal that digestive glands secrete a range of compounds, including mucilage, ions, and proteins, notably digestive enzymes. The effectiveness of these enzymes, such as proteases, is often contingent on acidic conditions, which are characteristic of the pitcher fluids in genera like Nepenthes and Cephalotus. However, not all carnivorous plants exhibit the same digestive efficiency. For example, when carmine fibrin was applied to the glands of Byblis gigantea, no evidence of digestion was reported over a two-week period, highlighting variations in digestive mechanisms among different carnivorous plant species.

Table 1: Proteolytic Activity Observed with Carmine-Fibrin in Carnivorous Plants (Illustrative) Note: This is a representation of a data table. In an interactive format, users could filter or sort by plant species or digestion outcome.

Carnivorous Plant SpeciesSubstrate UsedObserved Digestion of Carmine-FibrinPrimary Enzyme RoleSource
Nepenthes spp.This compoundYes (in acidic conditions)Plant Protease
Byblis giganteaThis compound (glands)NoNot observed

Phagocytic Activity Assessment in Amoebocytes and Other Cellular Systems

Carmine-fibrin has also proven valuable in assessing phagocytic activity in various cellular systems, particularly amoebocytes. Amoebocytes, which are highly phagocytic cells, readily ingest particles such as carmine granules. In the oyster (Ostrea edulis), amoebocytes have been observed to ingest carmine particles, starch grains, and even pieces of this compound, indicating their role in internalizing foreign or food-related particulate matter. These cells are equipped with a suite of enzymes, including sucroclastic, lipoclastic, and proteoclastic enzymes, which enable them to perform intracellular digestion of ingested materials.

Beyond mollusks, similar observations extend to other invertebrate systems. In echinoderms, phagocytic cells, referred to as leucocytes, were found to be laden with carmine particles following injection, demonstrating their capacity to remove foreign substances from the body cavity. In crustaceans, plasmatocytes, a type of hemocyte, show positive reactions to stains like Best's carmine, indicating the presence of various macromolecules and enzymes, and are known for their vital functions including phagocytosis of foreign particles. The amoeboid movement and coalescing behavior of dissociated sponge cells (archaeocytes) have also been studied using ingested carmine granules as clear markers for tracking cellular activities.

Table 2: Phagocytic Activity Towards Carmine-Fibrin/Carmine Particles Note: This is a representation of a data table. In an interactive format, users could explore the cell type and observed activity.

Cellular SystemExperimental ProbeObserved ActivitySource
Amoebocytes (Helix aspersa)Carmine granulesIngestion observed
Amoebocytes (Ostrea edulis)Carmine particles, Fibrin, this compound piecesEntirely ingested, enabling intracellular digestion
Leucocytes (Echinoderms)Carmine particlesLaded with particles post-injection
Plasmatocytes (Crustacea)Best's Carmine stainingPositive reaction, indicative of phagocytosis
Archaeocytes (Sponges)Carmine granulesIngested, used as markers for movement and coalescence

Role in Historical Investigations of Gastrointestinal Physiology (non-clinical)

Carmine-fibrin has played a notable role in the historical advancements of understanding gastrointestinal physiology, particularly in non-clinical experimental settings.

Contributions to the Understanding of Gastric Secretions in Animal Models

Historically, carmine-dyed fibrin became a standardized substrate for quantifying pepsin activity, a key proteolytic enzyme found in gastric secretions. Its introduction by Grützner in 1874 provided a visual and quantifiable method for estimating the action of pepsin. During the latter half of the nineteenth century, the dissolution of Grützner's carmine-fibrin, alongside other substrates like coagulated egg albumin, was widely employed in studies on pepsin.

Early research on gastric digestion, such as that by Eberle, demonstrated that an acidified aqueous extract prepared from dried gastric mucosa possessed a solvent power comparable to natural gastric juice. These experiments, which often involved the use of various proteinaceous substrates including the "fibrin" of meat, provided convincing evidence for the chemical nature of gastric digestion and contributed significantly to the understanding of how nitrogenous foodstuffs are converted into water-soluble materials within the stomach. The use of carmine-fibrin therefore facilitated early biochemical analyses of digestive enzymes and their mechanisms in animal models, contributing foundational knowledge to the field of gastrointestinal physiology.

Table 3: Historical Use of Carmine-Fibrin in Gastric Physiology (Illustrative) Note: This is a representation of a data table. In an interactive format, users could explore the context of use.

Era / InvestigatorSubstrate / MethodPurposeKey Finding / ContributionSource
1874 (Grützner)Carmine-dyed fibrinQuantifying pepsin actionStandardized substrate for pepsin estimation
Late 19th CenturyDissolution of Grützner's carmine-fibrinStudy of pepsin and gastric digestionEvidence for chemical digestion of proteins
Early 19th Century (Eberle)Various protein substrates (incl. "fibrin")Understanding gastric secretionsAcidified gastric extracts possess digestive power

Theoretical Underpinnings of Carmine Fibrin Substrate Reactivity

Principles of Dye-Protein Interaction and Conjugation Stability in Research Mediums

The effectiveness of carmine-fibrin as a chromogenic substrate relies on the stable association of carmine (B74029) with the fibrin (B1330869) protein. Dyes can interact with proteins through various mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces. wikipedia.orgscience.gov For instance, in other dye-protein assays like the Bradford assay, Coomassie Brilliant Blue G-250 binds to proteins via non-covalent interactions, such as van der Waals forces with hydrophobic pockets and electrostatic interactions with amino groups. wikipedia.org While the exact nature of interaction for carmine and fibrin is not explicitly detailed in all contexts, the general principles of dye-protein interactions involve these non-covalent forces, which contribute to the dye's retention within the protein matrix. The stability of this conjugation in research mediums is crucial to ensure that dye release is solely a consequence of enzymatic action and not due to spontaneous dissociation.

Carmine, an aluminum complex derived from carminic acid, typically has a bright red color and is insoluble in water at certain pH levels. wikipedia.org Fibrin itself is a large biopolymer that forms a gel-like network structure, crucial for blood clotting. researchgate.netnih.gov When fibrinogen is converted to fibrin by thrombin, it polymerizes into a stable, insoluble lattice. researchgate.netthno.org

The retention of carmine within the fibrin network in a carmine-fibrin substrate is largely due to the physical entrapment of the insoluble carmine particles within the cross-linked fibrin mesh. This physical trapping, combined with potential non-covalent interactions like electrostatic forces, hydrogen bonding, or hydrophobic interactions between the dye and the protein, ensures that the carmine remains associated with the fibrin. dntb.gov.ua The highly intricate and cross-linked structure of fibrin, formed by the polymerization of fibrin monomers, creates a robust scaffold that physically holds the carmine dye. nih.govresearchgate.net

The liberation of carmine from the carmine-fibrin substrate is directly indicative of proteolysis. Several factors influence the rate and extent of dye liberation:

Protease Activity: The primary factor influencing dye liberation is the concentration and activity of the proteolytic enzyme. As proteases hydrolyze the peptide bonds within the fibrin network, the insoluble fibrin matrix breaks down into smaller, soluble peptides and amino acids. This degradation releases the physically entrapped carmine into the surrounding medium. nih.govresearchgate.net

pH: Proteases exhibit optimal activity within specific pH ranges. For instance, pepsin, for which carmine-dyed fibrin is a suitable substrate, is active at acidic pH. uchicago.eduuchicago.edu Deviations from the optimal pH can significantly reduce enzyme activity, thereby decreasing the rate of fibrin hydrolysis and subsequent carmine release. mdpi.com

Temperature: Enzyme activity is highly dependent on temperature, typically increasing with temperature up to an optimum, beyond which denaturation occurs. mdpi.com Similarly, the rate of dye liberation from carmine-fibrin will increase with temperature up to the optimal temperature for the protease, and then decrease if the enzyme denatures.

Ionic Strength: The ionic strength of the medium can influence both the stability of the fibrin network and the activity of the protease, potentially affecting dye-protein interactions and enzyme kinetics. dntb.gov.ua

Incubation Time: The duration of the enzymatic reaction directly correlates with the amount of fibrin hydrolyzed and, consequently, the amount of dye liberated. Longer incubation times, within the linear range of the assay, generally lead to greater dye release.

Conceptualization of Protease Action on Insoluble Chromogenic Substrates

Insoluble chromogenic substrates like carmine-fibrin are designed to visually and quantitatively report protease activity. Unlike soluble chromogenic substrates, which release a soluble colored product upon cleavage, insoluble substrates typically release an entrapped or linked dye as the solid matrix is degraded. biosynth.commdpi.com This characteristic makes them particularly useful for assays where a visual halo or a quantifiable release of color into the supernatant is desired, often in turbid or complex samples. nih.gov The principle involves the enzyme acting on the insoluble protein substrate, breaking it down, and thus allowing the release of the chromophore into the liquid phase where its concentration can be measured spectrophotometrically. nih.govresearchgate.net

The core of the carmine-fibrin assay lies in the direct correlation between the extent of fibrin hydrolysis and the kinetics of carmine dye release. Proteases hydrolyze the peptide bonds within the fibrin molecules, leading to the fragmentation of the insoluble fibrin network. researchgate.netnih.gov As the fibrin matrix is broken down, the entrapped carmine particles are no longer retained and are released into the aqueous solution. The rate of dye release is thus directly proportional to the rate of proteolytic activity.

The amount of liberated dye in the supernatant can be measured spectrophotometrically, typically at a specific absorbance wavelength (e.g., 620 nm for carmine). researchgate.net This absorbance reading directly correlates with the concentration of the enzymatically obtained hydrolysis products, indicating a direct relationship between the breakdown of the substrate and the release of the chromogenic indicator. researchgate.net This relationship allows for the quantitative determination of protease activity, where a higher absorbance signifies greater proteolytic action.

Data Tables:

While specific detailed quantitative data for carmine-fibrin is not consistently available across publicly accessible research snippets (which often highlight the methodology rather than specific kinetic values for this particular substrate beyond its general application for pepsin), the principle of correlation between hydrolysis and dye release can be conceptually illustrated.

Conceptual Data Table: Influence of Protease Concentration on Dye Release

Protease Concentration (Units/mL)Relative Dye Release (Absorbance Units at 620 nm)Notes
0 (Control)Minimal Background ReleaseRepresents non-specific dye leakage or instrument baseline.
Low (e.g., 0.1)Low Release (e.g., 0.15)Limited proteolytic activity results in slow and minimal breakdown of the fibrin matrix, leading to a small amount of dye liberation.
Medium (e.g., 0.5)Medium Release (e.g., 0.45)Increased enzyme concentration leads to a more significant breakdown of fibrin, with a proportional increase in liberated dye.
High (e.g., 1.0)High Release (e.g., 0.80)Maximum proteolytic activity within the linear range of the assay, resulting in substantial fibrin degradation and corresponding high levels of dye release. The linearity may eventually plateau if substrate becomes limiting or enzyme denatures over extended periods.

Conceptual Data Table: Influence of Incubation Time on Dye Release (at Constant Protease Conc.)

Incubation Time (minutes)Relative Dye Release (Absorbance Units at 620 nm)Notes
0Minimal Background ReleaseBaseline reading before enzymatic reaction begins.
30Initial Release (e.g., 0.20)Early phase of proteolysis, with a detectable amount of dye released as fibrin begins to degrade.
60Moderate Release (e.g., 0.40)Continued enzymatic action leads to a steady increase in dye liberation.
120Substantial Release (e.g., 0.75)Extended incubation allows for more complete hydrolysis of the fibrin network, resulting in a higher concentration of free dye.
180Plateau/Max Release (e.g., 0.85)The reaction may start to plateau as substrate becomes depleted or enzyme activity decreases.

Advancements and Future Trajectories for Dye Labeled Protein Substrates in Research

Development of Novel Chromogenic Protein Complexes as Enzyme Probes

Enzymes are frequently used as detection probes in a multitude of biological assays, including ELISAs and immunohistochemistry. thermofisher.com Their catalytic power is harnessed to generate detectable signals from substrates. thermofisher.com A key class of these substrates is chromogenic, which are colorless, soluble molecules that release a colored chemical group (a chromophore) upon enzymatic cleavage. dcfinechemicals.com This reaction results in an insoluble, distinctly colored product, and the intensity of this color, which can be measured spectrophotometrically, is proportional to the enzyme's activity. dcfinechemicals.com This principle has been extended from small molecules to large protein complexes, where an entire protein is labeled with a dye to act as a substrate for proteolytic enzymes.

In the realm of proteolytic assays, insoluble chromogenic substrates are created by binding dyes to protein matrices that are indigestible in their native state but become susceptible to enzymatic digestion upon denaturation. Soy protein, a readily available and cost-effective plant-based protein, can be used as such a matrix. When complexed with dyes like Carmine (B74029) or Amido Black, it forms substrates for measuring the activity of various proteases. The efficacy of these complexes depends on the properties of both the protein and the dye.

A comparison between Soy-Carmine and Soy-Amido Black would involve evaluating factors such as the stability of the dye-protein bond, the sensitivity of detection, and the degree of non-specific dye release (background noise). While specific head-to-head studies are not detailed in the provided sources, a comparative framework can be established based on the general principles of chromogenic assays.

Table 1: Conceptual Comparison of Soy-Carmine and Soy-Amido Black Substrates

Feature Soy-Carmine Soy-Amido Black
Protein Matrix Soy Protein Soy Protein
Chromophore Carmine (a natural red dye) Amido Black (a synthetic blue-black dye)
Principle Proteolytic enzymes digest the soy protein, releasing soluble, carmine-labeled peptides into the supernatant. Proteolytic enzymes digest the soy protein, releasing soluble, amido black-labeled peptides into the supernatant.
Detection Method Spectrophotometric measurement of the red color in the supernatant. Spectrophotometric measurement of the blue-black color in the supernatant.
Potential Advantages Carmine is a natural pigment; may offer different binding characteristics. Amido Black is a common protein stain; its properties are well-characterized in biochemical applications.

| Potential Challenges | Potential for variability in dye composition; non-specific leaching of the dye. | Potential for high background staining; non-specific binding to other components in the assay. |

The utility of dye-labeled substrates is not limited to carmine or amido black. The search for improved assay performance has led researchers to explore a wide range of dyes and protein matrices. The goal is to create substrates with higher sensitivity, lower background, and tailored specificities for different enzymes.

Alternative Dyes: The focus has expanded from simple chromogenic dyes to fluorescent dyes (fluorophores). wikipedia.org Fluorescent probes offer significantly higher sensitivity compared to their colorimetric counterparts. nih.gov These fluorophores can be attached to proteins through specific functional groups, such as amino or thiol groups. wikipedia.org For example, researchers have computationally designed enzymes to ligate the red fluorophore resorufin to specific proteins, creating highly specific fluorescent probes. pnas.orgnih.gov

Alternative Protein Matrices: While fibrin (B1330869) and soy protein are effective, other proteins can serve as the matrix. The choice of protein can influence the substrate's specificity for a particular protease. Common alternatives include casein (a milk protein) and albumin (a blood protein), which are often used in general protease assays. For more specialized research, other proteins like marine collagen can be used as substrates for specific enzymes like thrombin. nih.gov

Table 2: Examples of Alternative Dyes and Protein Matrices

Category Examples Rationale for Use
Dyes Fluorescent Dyes: Coumarins, Resorufin, Fluorescein Offer higher sensitivity and a broader dynamic range compared to chromogenic dyes. nih.govpnas.org
Other Chromogenic Dyes: Azocasein, Congo Red Provide different spectral properties and binding affinities, expanding the toolkit for various assay conditions.
Protein Matrices Casein: A common, inexpensive substrate for general protease activity assays.
Albumin: Used for assessing broad-spectrum proteases.
Collagen: A specific substrate for collagenase and certain other proteases like thrombin. nih.gov

Methodological Improvements in Enzyme Assay Sensitivity and Specificity

Advancing enzyme research requires continuous improvement in assay methodologies to achieve greater sensitivity (detecting smaller amounts of enzyme activity) and specificity (ensuring the signal is only from the target enzyme). nih.govnih.gov One major challenge is discriminating the true signal from non-specific background noise. nih.gov Methodological improvements often focus on signal amplification and background reduction. For instance, polymer-based detection methods have been developed as an alternative to traditional streptavidin-biotin systems, offering increased sensitivity and reduced background staining. origene.com Ultrasensitive techniques like the enzymatic single-molecule array (eSimoa) have been developed for detecting enzymes like protein kinases with unprecedented sensitivity. acs.org

As a conceptual contrast to color-based detection, radioactive labeling represents one of the most sensitive and reliable methods for detecting proteins and measuring enzyme activity. moravek.comazolifesciences.com This technique is particularly useful for studying protein biosynthesis and turnover. bitesizebio.com In a radiometric enzyme assay, a substrate is labeled with a radioactive isotope, and the enzyme's activity is determined by measuring the radioactivity of the product formed or the substrate remaining over time. creative-enzymes.com

The primary advantage of radiolabeling is its exceptional sensitivity. bitesizebio.com Furthermore, because the radiolabel is chemically identical to its non-radioactive counterpart, it does not typically interfere with the enzyme's structure or function, avoiding issues like steric hindrance or spurious fluorescence that can occur with bulky dye molecules. azolifesciences.com Commonly used isotopes for protein labeling include ³⁵S (incorporated via methionine) and ³²P (for studying phosphorylation). azolifesciences.comnih.gov

While powerful, the use of radioactive materials requires specialized handling, safety precautions, and disposal procedures, making it more cumbersome and costly than chromogenic or fluorometric assays. nih.gov

Table 3: Conceptual Contrast: Chromogenic vs. Radiometric Assays

Feature Chromogenic/Fluorometric Assays Radiometric Assays
Principle Enzymatic cleavage of a dye-labeled protein releases colored or fluorescent fragments. dcfinechemicals.com Enzymatic conversion of a radioactively labeled substrate to a radioactive product. creative-enzymes.com
Signal Detected Change in light absorbance or fluorescence emission. labtestsguide.com Radioactive decay (e.g., beta emissions). azolifesciences.com
Sensitivity Good to Excellent (Fluorescence is generally more sensitive than colorimetry). nih.gov Excellent to Superior (Often considered the gold standard for sensitivity). moravek.combitesizebio.com
Safety & Handling Generally low hazard, standard laboratory procedures. Requires licensed handling, specialized shielding, and radioactive waste disposal. bitesizebio.com
Interference Potential for steric hindrance by the dye; background from colored/fluorescent compounds. azolifesciences.com Minimal chemical interference; labeled molecule behaves naturally. azolifesciences.com

| Applications | High-throughput screening, ELISAs, Western blotting, routine enzyme kinetics. thermofisher.com | Detailed mechanistic studies, pathway tracing, validating results from other assays. moravek.comnih.gov |

Computational and Structural Modeling Approaches for Dye-Protein Substrate Design (Conceptual)

The design of novel and more efficient dye-protein substrates is increasingly being guided by computational and structural modeling. These in silico approaches allow researchers to predict and analyze the properties of potential substrates before engaging in time-consuming and expensive laboratory synthesis.

Molecular dynamics simulations can be used to visualize and analyze how a protein substrate might change its conformation and how a dye molecule will interact with it. mdpi.com This is crucial for designing stable linkages between the dye and the protein matrix and for ensuring that the dye does not interfere with the enzyme's ability to recognize and cleave the substrate.

Furthermore, computational chemistry tools like density functional theory (DFT) can be used to screen large libraries of potential dye molecules to identify candidates with optimal properties, such as high absorption or fluorescence quantum yield. nih.gov A powerful example of this approach is the use of Rosetta-based computational software to completely redesign an enzyme's specificity. Researchers have successfully used this method to engineer a ligase that specifically attaches the red fluorophore resorufin to a target protein, demonstrating the power of computational design to create novel tools for protein labeling. pnas.orgnih.gov This predictive power accelerates the development of next-generation substrates tailored for specific research applications.

Table of Compounds

Compound Name
7-amino-4-methylcoumarin (AMC)
Amido Black
Carmine
Coumarin
Fibrin
l-lysin 4-methylcoumaryl-7-amide
l-phenylalanine p-nitroanilide
p-nitroaniline
Resorufin

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for characterizing the physicochemical properties of carmine fibrin in vitro?

  • Methodological Answer : Use spectrophotometry (UV-Vis) to assess absorption spectra, complemented by dynamic light scattering (DLS) for particle size distribution. For structural analysis, employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and X-ray diffraction (XRD) for crystallinity evaluation. Ensure replicates (n ≥ 3) and include negative controls (e.g., fibrin without carmine) to isolate effects .
  • Data Interpretation : Compare results against reference databases (e.g., PubChem for fibrin) and report deviations >5% as significant. Address batch-to-batch variability by documenting reagent sources and purification methods .

Q. How can researchers design experiments to evaluate this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design (pH 4–9, 25–50°C). Monitor degradation via high-performance liquid chromatography (HPLC) for fibrin integrity and colorimetric assays for carmine retention. Use Arrhenius equations to extrapolate shelf-life predictions .
  • Contradiction Handling : If thermal degradation contradicts pH-dependent stability models, re-examine buffer interactions or consider oxidative pathways using mass spectrometry .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound in hemostatic applications?

  • Methodological Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., animal model selection, fibrinogen concentration). Validate in vitro-in vivo correlation (IVIVC) using microfluidic devices simulating blood flow dynamics. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Data Integration : Use hierarchical clustering to group studies by experimental parameters (e.g., clot formation time, thromboelastography metrics) and highlight outliers for further investigation .

Q. How can researchers optimize this compound synthesis to minimize batch variability while maintaining bioactivity?

  • Methodological Answer : Implement design of experiments (DoE) approaches, such as response surface methodology (RSM), to optimize reaction conditions (e.g., crosslinking time, carmine-to-fibrin ratio). Characterize bioactivity via thrombin generation assays and compare against clinical-grade fibrin sealants .
  • Quality Control : Include process analytical technology (PAT) tools like near-infrared (NIR) spectroscopy for real-time monitoring. Validate reproducibility across three independent batches .

Q. What mechanistic studies are critical to elucidating this compound’s role in modulating inflammatory responses post-application?

  • Methodological Answer : Use transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of macrophage cultures treated with this compound. Pair with pathway enrichment analysis (e.g., KEGG, Reactome) to identify upregulated/downregulated inflammatory markers. Validate findings via siRNA knockdown of candidate genes .
  • Ethical Considerations : Adhere to institutional guidelines for primary cell use and disclose conflicts of interest related to carmine sourcing (e.g., synthetic vs. insect-derived) .

Methodological Frameworks for Literature Review

Q. How should researchers conduct scoping reviews to map this compound’s applications across disciplines?

  • Methodological Answer : Follow the Arksey and O’Malley framework: (1) Define research questions (e.g., “What are the non-hemostatic applications of this compound?”); (2) Identify relevant databases (PubMed, Web of Science); (3) Screen studies using PRISMA-ScR criteria; (4) Chart data by study type, outcomes, and limitations; (5) Consult stakeholders (e.g., clinicians, material scientists) to validate gaps .

Q. What statistical approaches are appropriate for reconciling conflicting toxicity data in this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use sensitivity analyses to assess the impact of outlier removal or publication bias. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for meta-analyses .

Compliance and Reporting Standards

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: (1) Detail synthesis steps, including exact reagent concentrations and equipment settings; (2) Provide raw spectral data (e.g., NMR, HPLC chromatograms) in supplementary materials; (3) Use IUPAC nomenclature for compound identification .

Q. What ethical disclosures are required when using animal-derived carmine in fibrin research?

  • Methodological Answer : Declare the source (e.g., Dactylopius coccus extraction methods) and compliance with animal welfare regulations (e.g., OECD Guidelines). If alternatives (e.g., synthetic carminic acid) are excluded, justify this choice in the limitations section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.